o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether: is a complex organic compound characterized by its unique structure, which includes both ether and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether typically involves the reaction of o-tolyl ether with 2-diisopropylamino-1-methylethoxyphenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield phenols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the development of pharmaceuticals with specific therapeutic properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether involves its interaction with specific molecular targets. The compound’s amine group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl-2-[2-(o-Tolyloxy)Phenoxy]Propylamine: Similar in structure but with different substituents.
2-(Diethylamino)ethanethiol: Used in deprotection reactions, similar in its amine functionality.
Uniqueness
What sets o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether apart is its combination of ether and amine groups, which provides unique reactivity and stability. This dual functionality makes it versatile for various applications in synthetic chemistry and materials science.
Properties
CAS No. |
26321-14-2 |
---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[2-(2-methylphenoxy)phenoxy]-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)15-19(6)24-21-13-9-10-14-22(21)25-20-12-8-7-11-18(20)5/h7-14,16-17,19H,15H2,1-6H3 |
InChI Key |
RYRYZEHIFNUTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.